C-3 Ethyl Ester Pharmacophoric Requirement for HPV Oncogene Inhibition
In a head-to-head comparison of C-3 ester/acid pairs on the 1,8-naphthyridone scaffold, the ethyl carboxylate derivatives consistently inhibited HPV-16 LCR transcriptional activity, while the corresponding 3-carboxylic acids were completely inactive. For compound 1 (ethyl ester), IC50 = 1.12 μM; its acid analog (compound 28) showed no inhibitory activity at any tested concentration [1]. This pattern was reproduced across multiple ester/acid pairs (23/29, 24/30, 25/31, 26/32), where the ester always retained activity and the acid was inactive [1].
| Evidence Dimension | Inhibition of HPV-16 LCR-driven transcription (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.12 μM (compound 1, ethyl ester analog) |
| Comparator Or Baseline | IC50 = inactive (compound 28, carboxylic acid analog) |
| Quantified Difference | >89-fold selectivity for ester over acid (based on highest tested concentration of 100 μM vs 1.12 μM IC50) |
| Conditions | P21 keratinocyte cell line stably transfected with HPV-16 LCR-firefly luciferase reporter; 24 h treatment; dose-response 0.01–100 μM |
Why This Matters
Procuring the ethyl ester form is non-negotiable for antiviral screening programs targeting HPV; the carboxylic acid form, a common metabolite or hydrolysis product, is pharmacologically silent in this assay.
- [1] Donalisio, M.; Massari, S.; Argenziano, M.; Manfroni, G.; Cagno, V.; Civra, A.; Sabatini, S.; Cecchetti, V.; Loregian, A.; Cavalli, R.; Lembo, D.; Tabarrini, O. Ethyl 1,8-Naphthyridone-3-carboxylates Downregulate Human Papillomavirus-16 E6 and E7 Oncogene Expression. J. Med. Chem. 2014, 57, 5649–5663. View Source
